Selective Inhibition of Human Aldose Reductase (AKR1B1) with Reduced Off-Target Activity
Beta-glucogallin is a selective inhibitor of the human aldose reductase enzyme AKR1B1, a key target in diabetic complications. It demonstrates a clear selectivity profile compared to other closely related aldo-keto reductase family members, a critical differentiator for research applications focused on the polyol pathway. [1]
| Evidence Dimension | Enzyme Inhibition (IC50) and Selectivity |
|---|---|
| Target Compound Data | IC50 = 17 µM against AKR1B1; virtually no inhibition of AKR1B10 or AKR1A1 under similar conditions |
| Comparator Or Baseline | AKR1B10 (small intestine reductase) and AKR1A1 (aldehyde reductase) |
| Quantified Difference | Marked selectivity; no quantifiable inhibition of AKR1B10 or AKR1A1 |
| Conditions | In vitro enzyme assay using recombinant human enzymes |
Why This Matters
This selectivity profile reduces the likelihood of off-target effects associated with broader-spectrum aldose reductase inhibitors, making beta-glucogallin a more precise tool for dissecting the role of AKR1B1 in disease models.
- [1] Puppala, M., Ponder, J., Suryanarayana, P., Reddy, G. B., Petrash, J. M., & LaBarbera, D. V. (2012). The Isolation and Characterization of β-Glucogallin as a Novel Aldose Reductase Inhibitor from Emblica officinalis. PLoS ONE, 7(4), e31399. https://doi.org/10.1371/journal.pone.0031399 View Source
